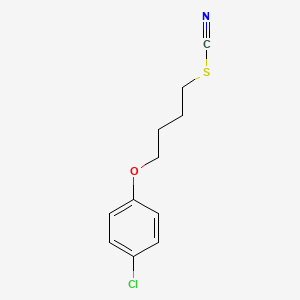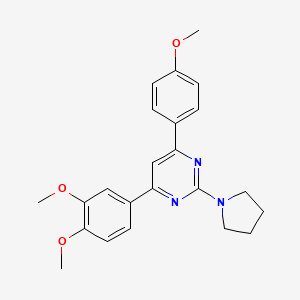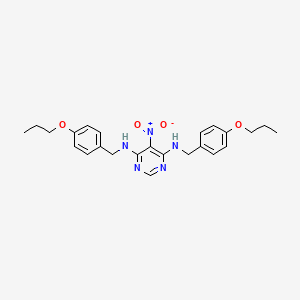![molecular formula C15H13Cl2NO4 B4987075 methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoate](/img/structure/B4987075.png)
methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoate
描述
Methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoate, also known as pyroxasulfone, is a pre-emergent herbicide that is widely used in agriculture. Its chemical structure comprises of a pyridine ring, a phenoxy group, and a propanoate ester. Pyroxasulfone is known for its broad-spectrum activity against various weed species, making it a popular choice among farmers.
作用机制
Pyroxasulfone inhibits the synthesis of very-long-chain fatty acids (VLCFAs) in plants, which are essential for the formation of the plant cuticle. The cuticle acts as a barrier against water loss and protects the plant from environmental stresses. By inhibiting VLCFA synthesis, methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoatee disrupts the formation of the cuticle, leading to desiccation and death of the plant.
Biochemical and Physiological Effects:
Pyroxasulfone has been shown to have low toxicity to mammals and birds. It is rapidly metabolized and excreted from the body, minimizing the risk of accumulation. However, methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoatee can be toxic to aquatic organisms, and caution should be exercised when using it near water bodies.
实验室实验的优点和局限性
Pyroxasulfone is a valuable tool for studying plant physiology and biochemistry. It can be used to investigate the role of VLCFAs in plant cuticle formation and to study the effects of herbicides on plant growth and development. However, methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoatee has some limitations. It is not effective against all weed species, and its activity can be affected by soil type and environmental conditions. Furthermore, the mode of action of methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoatee is not fully understood, and more research is needed to elucidate the biochemical pathways involved.
未来方向
There are several future directions for research on methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoatee. One area of interest is the development of new formulations and application methods to improve its efficacy and reduce environmental impact. Another area of research is the identification of the molecular targets of methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoatee and the mechanisms underlying its herbicidal activity. Furthermore, research can be conducted to investigate the effects of methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoatee on non-target organisms, such as soil microbes and beneficial insects. Finally, more studies are needed to determine the long-term effects of methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoatee on soil health and ecosystem functioning.
科学研究应用
Pyroxasulfone has been extensively studied for its herbicidal activity. It has been found to be effective against numerous weed species, including glyphosate-resistant weeds. Pyroxasulfone has also been tested for its efficacy in controlling weeds in various crops, such as corn, soybean, wheat, and cotton. Furthermore, research has been conducted to determine the optimal application rate and timing of methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoatee for maximum weed control.
属性
IUPAC Name |
methyl 2-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4/c1-9(15(19)20-2)21-11-3-5-12(6-4-11)22-14-13(17)7-10(16)8-18-14/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPBTZSRGDJLSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}propanoate | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[5-(anilinocarbonyl)-3-cyano-6-methyl-4-(2-thienyl)-1,4-dihydro-2-pyridinyl]thio}acetic acid](/img/structure/B4986998.png)
![ethyl {[4-(benzoylamino)-2,5-dimethoxyphenyl]amino}(oxo)acetate](/img/structure/B4987002.png)
![N-{1-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4987010.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B4987024.png)
![6-amino-4-(2,4-dimethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4987029.png)



![N-(3,4-dimethylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4987050.png)

![N-allyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide](/img/structure/B4987061.png)
![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4987064.png)
![6-({[3-(aminocarbonyl)-5-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4987087.png)
